![molecular formula C19H14OTe B14341628 Phenyl[2-(phenyltellanyl)phenyl]methanone CAS No. 106467-87-2](/img/structure/B14341628.png)
Phenyl[2-(phenyltellanyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[2-(phenyltellanyl)phenyl]methanone is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[2-(phenyltellanyl)phenyl]methanone typically involves the reaction of phenyl lithium with diphenyl ditelluride, followed by the addition of benzoyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and high yield.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[2-(phenyltellanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding telluride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Tellurium dioxide and substituted benzophenones.
Reduction: Diphenyl telluride.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Phenyl[2-(phenyltellanyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotellurium compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of Phenyl[2-(phenyltellanyl)phenyl]methanone involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing biomolecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl ditelluride: A related compound with two phenyl groups bonded to a tellurium atom.
Phenyl telluride: A simpler compound with a single phenyl group bonded to tellurium.
Benzophenone: A structurally similar compound without the tellurium atom.
Uniqueness
Phenyl[2-(phenyltellanyl)phenyl]methanone is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
106467-87-2 |
|---|---|
Formule moléculaire |
C19H14OTe |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
phenyl-(2-phenyltellanylphenyl)methanone |
InChI |
InChI=1S/C19H14OTe/c20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21-16-11-5-2-6-12-16/h1-14H |
Clé InChI |
VFVAWAHUBSBAQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[Te]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

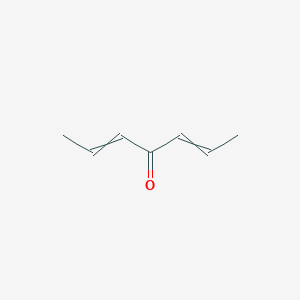
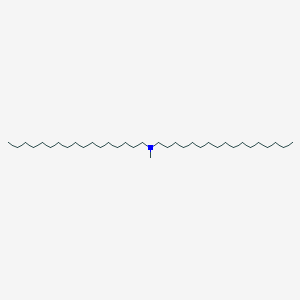
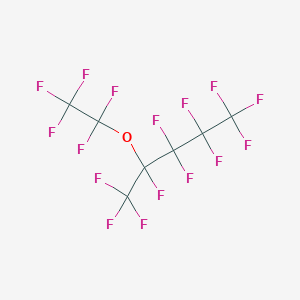
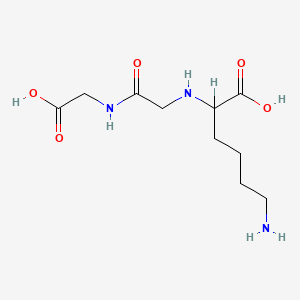
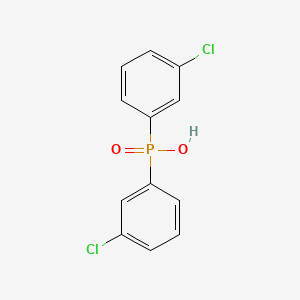
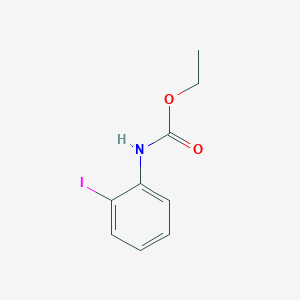
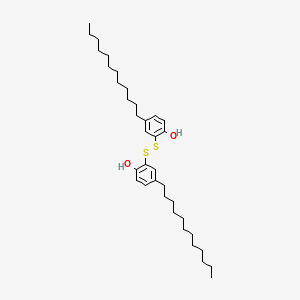
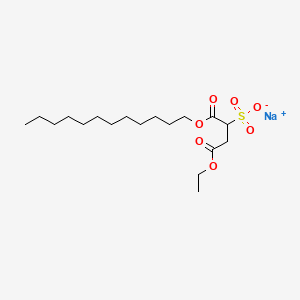
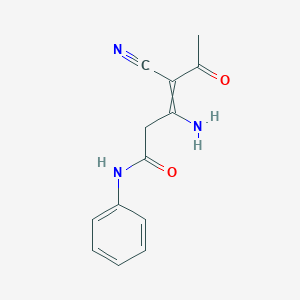
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

